N-(1-methyl-1H-benzimidazol-2-yl)propanamide
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Overview
Description
N-(1-methyl-1H-benzimidazol-2-yl)propanamide: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the nitrogen atom and a propanamide group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of o-phenylenediamine with formic acid to form the benzimidazole ring, followed by N-methylation and subsequent acylation with propanoyl chloride to introduce the propanamide group .
Industrial Production Methods: Industrial production of N-(1-methyl-1H-benzimidazol-2-yl)propanamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1-methyl-1H-benzimidazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1-methyl-1H-benzimidazol-2-yl)propanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-benzimidazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . In microbial cells, it can disrupt essential metabolic pathways, resulting in the inhibition of growth and replication .
Comparison with Similar Compounds
- 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine
- 1-(1H-benzimidazol-2-yl)ethanol
- 2-(1-hydroxyethyl)benzimidazole
Comparison: N-(1-methyl-1H-benzimidazol-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer activities due to the presence of the propanamide group, which can influence its interaction with biological targets .
Properties
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-10(15)13-11-12-8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPZWAJYVAWSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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